molecular formula C21H22N6O3S2 B2780978 N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893905-67-4

N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2780978
CAS RN: 893905-67-4
M. Wt: 470.57
InChI Key: WBXYCJUZOCGDKH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N6O3S2 and its molecular weight is 470.57. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds : Research highlights the synthesis of various heterocyclic compounds derived from similar structures, aiming to explore their anti-inflammatory and analgesic properties. These studies involve the creation of novel compounds with potential biological activities, indicating the compound's versatility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity : Another study focused on the antimicrobial efficacy of newly synthesized compounds, including sulfonamide derivatives, showcasing their potential in combating microbial infections. The research emphasizes the compound's role in developing new antimicrobial agents (Fahim & Ismael, 2019).

Crystallographic Studies : Crystal structure analysis of related compounds provides insights into their molecular conformation and potential interactions with biological targets. These findings are crucial for understanding the compound's mechanism of action and optimizing its structural properties for specific applications (Subasri et al., 2016).

Potential Applications

Antioxidant and Anti-inflammatory Properties : Research on derivatives of similar compounds demonstrates significant antioxidant and anti-inflammatory activities. These properties are valuable in developing therapies for conditions characterized by oxidative stress and inflammation (Koppireddi et al., 2013).

Antitumor Activity : The antitumor potential of benzothiazole derivatives has been evaluated, showing considerable activity against certain cancer cell lines. This underscores the compound's relevance in oncology research, providing a foundation for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Effect : Investigations into the antifungal effects of derivatives against specific fungi types reveal the compound's utility in addressing fungal infections. This area of research is crucial for identifying new treatments for resistant fungal strains (Jafar et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-4-5-10-14-23-17-16(19(29)27(3)21(30)26(17)2)18(24-14)31-11-15(28)25-20-22-12-8-6-7-9-13(12)32-20/h6-9H,4-5,10-11H2,1-3H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXYCJUZOCGDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C(=N1)SCC(=O)NC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

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